molecular formula C24H17F2N3O3S B2899376 N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894553-43-6

N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2899376
CAS No.: 894553-43-6
M. Wt: 465.47
InChI Key: DFRVHLAYMXPGSF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidinone core with dual 4-fluorophenyl substituents. The spiro architecture at the indoline-3 position and the presence of electron-withdrawing dioxo groups in the thiazolidin ring likely influence its conformational rigidity and biological interactions.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O3S/c25-15-5-9-17(10-6-15)27-21(30)13-28-20-4-2-1-3-19(20)24(23(28)32)29(22(31)14-33-24)18-11-7-16(26)8-12-18/h1-12H,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRVHLAYMXPGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a spiro-indoline-thiazolidine framework, which is known to influence its biological properties. The presence of fluorine atoms is often associated with enhanced pharmacokinetic profiles and increased binding affinity to biological targets.

Research indicates that compounds with similar structures may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many fluorinated compounds act as inhibitors of specific enzymes involved in inflammatory pathways. For instance, dual inhibitors targeting p38 MAPK and PDE4 have shown promise in reducing pro-inflammatory cytokines such as TNFα .
  • Anticancer Activity : Compounds derived from similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Pharmacological Effects

The pharmacological profile of this compound can be summarized as follows:

Activity Effect Reference
Anti-inflammatoryInhibition of TNFα release
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionTargeting MAPK pathways

Case Studies

  • Anti-inflammatory Studies : In vitro studies have shown that compounds with similar structures can significantly reduce the secretion of pro-inflammatory cytokines in human cell lines. For example, a study demonstrated that dual inhibition of p38 MAPK and PDE4 led to a synergistic reduction in TNFα levels in rodent models .
  • Anticancer Research : A series of derivatives based on the indoline-thiazolidine scaffold were evaluated for their anticancer properties. One study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxicity .
  • Enzyme Inhibition Profiles : Research has highlighted the ability of similar compounds to inhibit key enzymes involved in cancer progression and inflammation. For instance, compounds targeting the MAPK pathway have been shown to effectively reduce tumor growth in preclinical models .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s spiro[indoline-3,2'-thiazolidin] scaffold distinguishes it from related derivatives. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Key Activities Reference
N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide Spiro[indoline-3,2'-thiazolidin] 4-Fluorophenyl (×2), acetamide Not explicitly reported
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide (4d) Spiro[indoline-3,2'-thiazolidin] Benzo[d]thiazol-2-ylthio, acetamide Anti-inflammatory, antibacterial
3'-(4-Fluorophenyl)spiro[indole-3,2'-[1,3]thiazolidene]-2,4'-dione Spiro[indole-3,2'-[1,3]thiazolidene] 4-Fluorophenyl, acetylpyrazoline Antibacterial
Methyl 4-(4-fluorophenyl)-1-methyl-3-nitromethyl-2-oxospiro[indoline-3,2'-pyrrolidine]-3-carboxylate Spiro[indoline-3,2'-pyrrolidine] 4-Fluorophenyl, nitro, methyl ester Crystallographic data reported

Key Observations :

  • Thiazolidin vs. Pyrrolidine Cores: Spiro-thiazolidin derivatives (e.g., compound 4d) exhibit anti-inflammatory and antibacterial activities, while pyrrolidine-based analogs () are structurally characterized but lack reported bioactivity . The thiazolidinone ring’s electron-deficient nature may enhance interactions with biological targets.
  • Fluorophenyl Substituents : Fluorination at the phenyl rings is recurrent in bioactive spiro compounds (e.g., ), suggesting improved metabolic stability and target affinity via hydrophobic interactions .

Pharmacophore Analysis and Substituent Effects

  • Acetamide Linkage : Present in the target compound and analogs (e.g., ), this group may act as a hydrogen-bond acceptor, critical for target binding .
  • Dioxo Groups : The 2,4'-dioxo configuration in the thiazolidin ring may increase electrophilicity, facilitating covalent interactions with cysteine residues in enzyme active sites .

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